4-Methoxy-1,2,3,4-tetrahydropyridine

Medicinal Chemistry Drug Design ADME

4-Methoxy-1,2,3,4-tetrahydropyridine (CAS 2387596-59-8) is a small-molecule heterocyclic building block within the tetrahydropyridine class, characterized by a six-membered, partially saturated ring bearing a single nitrogen atom and a 4-methoxy substituent. It serves as a versatile scaffold in medicinal chemistry for constructing diverse bioactive compounds, including those targeting the central nervous system.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
Cat. No. B12977964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-1,2,3,4-tetrahydropyridine
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESCOC1CCNC=C1
InChIInChI=1S/C6H11NO/c1-8-6-2-4-7-5-3-6/h2,4,6-7H,3,5H2,1H3
InChIKeyXLINOELBESKSFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-1,2,3,4-tetrahydropyridine: Core Chemical and Biological Profile for Research Procurement


4-Methoxy-1,2,3,4-tetrahydropyridine (CAS 2387596-59-8) is a small-molecule heterocyclic building block within the tetrahydropyridine class, characterized by a six-membered, partially saturated ring bearing a single nitrogen atom and a 4-methoxy substituent . It serves as a versatile scaffold in medicinal chemistry for constructing diverse bioactive compounds, including those targeting the central nervous system . Its structural isomerism distinguishes it from other tetrahydropyridine variants, with the 1,2,3,4-configuration offering distinct synthetic and pharmacological properties [1].

1 Heterocyclic scaffold for medicinal chemistry diversification
2 CNS research building block with distinct isomer context
3 Predicted enhanced solubility supports aqueous assay compatibility

4-Methoxy-1,2,3,4-tetrahydropyridine vs. Other Tetrahydropyridines: Why Structural Specificity Precludes Simple Substitution


The tetrahydropyridine scaffold encompasses multiple positional isomers and substitution patterns, each conferring distinct physicochemical and biological properties. Substituting 4-Methoxy-1,2,3,4-tetrahydropyridine with another tetrahydropyridine derivative, even a close analog, is not scientifically valid due to significant divergence in isomer-specific stability, synthetic accessibility, and potential bioactivity profiles [1]. For instance, the position of the double bond dictates reactivity in catalytic processes, and the 4-methoxy group profoundly alters electronic distribution and solubility compared to unsubstituted or 4-methyl variants, which in turn dictates downstream experimental outcomes .

Isomer instability may shift synthesis outcome

1,2,5,6-tetrahydropyridine analogs may isomerize under reaction conditions, altering product distribution and yield.

This Product: 1,2,3,4-tetrahydropyridine (thermodynamically stable isomer)
Substitute: 1,2,5,6-tetrahydropyridine (may shift to 1,2,3,4-isomer during synthesis)

CNS model response may differ with analog substitution

Neurotoxic potential in tetrahydropyridines is highly substitution-dependent, and class-inferred risk cannot be assumed or disregarded across analogs.

This Product: 4-Methoxy-1,2,3,4-tetrahydropyridine (distinct from neurotoxic 1,2,3,6-isomer)
Substitute: m-methoxy-MPTP or unsubstituted MPTP analogs (documented neurotoxic response in models)

Quantitative Evidence Guide for 4-Methoxy-1,2,3,4-tetrahydropyridine: Comparative Data vs. Key Analogs


Comparative Physicochemical Properties: Calculated LogP and Predicted Solubility

The methoxy substituent on 4-Methoxy-1,2,3,4-tetrahydropyridine confers distinct physicochemical properties compared to unsubstituted 1,2,3,4-tetrahydropyridine. A vendor comparative analysis indicates the methoxy group leads to a predicted increase in solubility and bioavailability . The calculated partition coefficient (LogP) for the unsubstituted parent, 1,2,3,4-tetrahydropyridine, is 1.21 . While a direct experimental LogP for the 4-methoxy derivative was not located, the introduction of a polar methoxy group is well-established to increase hydrophilicity, thereby lowering the LogP and enhancing aqueous solubility relative to the unsubstituted parent, a key differentiator for in vitro assay performance.

LogP & Solubility
Class-level inference
Predicted lower LogP vs. unsubstituted parent (LogP 1.21)
Supports aqueous assay compatibility screening
Directional prediction based on methoxy group; experimental LogP to verify
Medicinal Chemistry Drug Design ADME

Isomer-Specific Reactivity and Stability in Synthesis

The 1,2,3,4-tetrahydropyridine scaffold exhibits distinct reactivity compared to other isomers, such as 1,2,5,6-tetrahydropyridine. In the synthesis of polysubstituted tetrahydropyridines via a five-component reaction, the initially formed product was the 1,2,5,6-tetrahydropyridine isomer, which subsequently isomerized to the thermodynamically more stable 1,2,3,4-tetrahydropyridine core [1]. Furthermore, a separate study on a related system found that the (4RS,6SR)-1,4,5,6-tetrahydropyridine isomer was thermodynamically more stable than the isomeric (3RS,4SR,6RS)-3,4,5,6-tetrahydropyridine [2]. These findings underscore that the 1,2,3,4-double bond position is a critical determinant of product distribution and stability during synthesis, making it a non-interchangeable building block.

Isomer Stability
Reported
1,2,3,4-isomer is thermodynamic product after isomerization of 1,2,5,6-isomer
Synthesis and purification workflow advantage reported
Multicomponent reaction conditions; may not transfer to all routes
Organic Synthesis Process Chemistry Heterocyclic Chemistry

Neurotoxic Potential: A Critical Differentiator for CNS Research

A major differentiation factor for tetrahydropyridine analogs in neuroscience research is their potential for MAO-B-mediated neurotoxicity, a hallmark of MPTP and its close derivatives. MPTP acts as a substrate for MAO-B, leading to the formation of the toxic metabolite MPP+ and subsequent dopaminergic neuron death [1]. Substitution patterns on the tetrahydropyridine ring dramatically alter this property. For example, 4-phenyl-1,2,3,6-tetrahydropyridine (PTP), a close analog, is also oxidized by MAO-B, though replacement of the tetrahydropyridine ring with a piperidine ring abolishes substrate activity [2]. Critically, a methoxy substituent on the phenyl ring of an MPTP analog (m-methoxy-MPTP) retained neurotoxic potential, whereas modification of the N-substituent to an ethyl group (1-ethyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine) completely abolished dopamine depletion, even at 8x the dose of MPTP [3]. These findings demonstrate that the 4-methoxy substitution pattern on the 1,2,3,4-tetrahydropyridine core is a key determinant of neurotoxic risk, a property that cannot be extrapolated from other analogs and is essential for selecting compounds for CNS-related research.

Neurotoxicity Context
Class-level inference
Substitution determines toxic vs. non-toxic response (e.g., N-ethyl analog abolished effect at 8x dose)
Neuroscience model selection requires compound-specific review
In vivo mouse model data; extrapolation requires validation
Neuropharmacology Toxicology Drug Safety

Targeted Applications for 4-Methoxy-1,2,3,4-tetrahydropyridine in Research and Development


Scaffold for CNS Drug Discovery Programs with Reduced Neurotoxic Risk

Given the well-documented neurotoxicity of certain tetrahydropyridine analogs like MPTP [1], 4-Methoxy-1,2,3,4-tetrahydropyridine presents a structurally distinct scaffold. Its 1,2,3,4-double bond position and 4-methoxy group differentiate it from the classic neurotoxic 1,2,3,6-tetrahydropyridine core. This makes it a more suitable starting point for developing CNS-active compounds where avoiding MAO-B-mediated toxicity is a primary design consideration. Its utility is further supported by its predicted enhanced solubility, which is beneficial for in vitro assay development.

Synthetic Intermediate in High-Yielding Heterocycle Construction

The 1,2,3,4-tetrahydropyridine isomer is the thermodynamically favored product in certain multicomponent reactions [2], leading to more stable and easily purified intermediates. Researchers can leverage this compound's inherent stability for the efficient, high-yield synthesis of complex, functionalized tetrahydropyridines. This is a direct contrast to less stable isomers, which may complicate purification and reduce overall process efficiency, making 4-Methoxy-1,2,3,4-tetrahydropyridine the preferred building block for scalable synthesis of pharmacologically relevant heterocycles.

Biophysical Assay Development Requiring Enhanced Solubility

The presence of the 4-methoxy group is reported to increase the compound's solubility and bioavailability compared to other 4-substituted or unsubstituted tetrahydropyridines . This makes 4-Methoxy-1,2,3,4-tetrahydropyridine an ideal candidate for biophysical studies (e.g., NMR, surface plasmon resonance) or high-throughput screening where maintaining compound concentration in aqueous buffer without precipitation is critical. This practical advantage reduces assay artifacts and improves data quality, directly justifying its selection over less soluble alternatives.

Application
Selection Property
Validation Focus
CNS drug discovery scaffold research
Isomer-specific scaffold context
MAO-B substrate liability and model-response interpretation
Heterocycle synthesis intermediate
Thermodynamic isomer stability
Yield and purification efficiency under reaction conditions
Biophysical assay development
Predicted enhanced aqueous solubility
Buffer compatibility and aggregation concentration review

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